(Rac)-PDE4-IN-4

Dual pharmacology M3 antagonist PDE4 inhibitor

Research challenge: Inflammatory airway diseases involve both bronchoconstriction and PDE4-driven inflammation, but single-target agents like roflumilast (PDE4) or tiotropium (M3) address only one path. (Rac)-PDE4-IN-4 solves this as a single-entity dual M3 antagonist/PDE4 inhibitor, enabling concurrent bronchodilation and cAMP-elevating anti-inflammatory action from one inhaled molecule. • M3 pIC50 10.2, PDE4 pIC50 8.8 • In vivo ED50 30 nmol/kg i.t. • Research-grade, global shipping.

Molecular Formula C36H37Cl2N3O7S
Molecular Weight 726.7 g/mol
Cat. No. B12383493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-PDE4-IN-4
Molecular FormulaC36H37Cl2N3O7S
Molecular Weight726.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC
InChIInChI=1S/C36H37Cl2N3O7S/c1-45-29-10-8-24(16-31(29)46-2)30(17-26-27(37)19-41(44)20-28(26)38)47-35(42)33-11-9-25(49-33)18-39-34(23-6-4-3-5-7-23)36(43)48-32-21-40-14-12-22(32)13-15-40/h3-11,16,19-20,22,30,32,34,39H,12-15,17-18,21H2,1-2H3/t30-,32-,34?/m0/s1
InChIKeyOAWZSUHVKPQVIU-IYBDJRMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-PDE4-IN-4: A Dual M3 Antagonist/PDE4 Inhibitor Diastereomeric Mixture for Inhaled Pulmonary Research


(Rac)-PDE4-IN-4 is the diastereomeric mixture of PDE4-IN-4 . PDE4-IN-4 acts as a dual pharmacological agent with potent M3 muscarinic receptor antagonism (pIC50 = 10.2) and phosphodiesterase 4 (PDE4) inhibition (pIC50 = 8.8) . The compound was developed for inhaled delivery in pulmonary disease models and is supplied as a research-grade small molecule for preclinical investigation of bronchodilator/anti-inflammatory dual mechanisms.

1 Dual M3/PDE4 mechanism in a single chemical entity for inhaled pulmonary research
2 Supports bronchodilation and anti-inflammatory pathway studies in airway disease models
3 Diastereomeric mixture selection for stereochemical-composition research workflows

Why (Rac)-PDE4-IN-4 Cannot Be Substituted with Single-Target PDE4 Inhibitors or M3 Antagonists


Single-target agents (e.g., roflumilast for PDE4 inhibition or tiotropium for M3 antagonism) address only one arm of the dual pathophysiology present in inflammatory airway diseases. PDE4-IN-4 integrates both mechanisms into a single chemical entity, enabling concurrent bronchodilation via M3 receptor blockade and anti-inflammatory action via cAMP elevation [1]. Substituting with a selective PDE4 inhibitor alone forfeits the immediate bronchospasmolytic benefit, while using only an M3 antagonist omits the cAMP-driven suppression of inflammatory cell infiltration. This dual pharmacology is particularly relevant for inhaled pulmonary research where local delivery of a single agent with two distinct activities may simplify formulation and reduce off-target systemic exposure compared to combination therapies.

Target
Dual M3/PDE4
! PDE4-only inhibitors may lack M3-mediated bronchodilation response context
! M3-only antagonists may lack PDE4-mediated cAMP-elevation and anti-inflammatory pathway context
! Combination therapy approaches may differ in formulation complexity and exposure profile from a single dual-action entity

(Rac)-PDE4-IN-4: Quantitative Differentiation Versus Closest Comparators


Dual M3 Antagonism and PDE4 Inhibition in a Single Chemical Entity

PDE4-IN-4 exhibits dual target engagement with M3 pIC50 = 10.2 and PDE4 pIC50 = 8.8 . In contrast, roflumilast is a selective PDE4 inhibitor (IC50 ~0.7 nM) with no M3 activity, while tiotropium is a potent M3 antagonist (pIC50 9.86–10.35) lacking PDE4 inhibition [1]. This dual pharmacology cannot be achieved by single-target agents.

Dual M3/PDE4 Target Engagement
Class-level
M3 pIC50 10.2 + PDE4 pIC50 8.8
vs. single-target comparators
Supports dual-mechanism assay design using a single compound
Recombinant PDE4 enzymatic assay; M3 receptor binding/functional assay
Dual pharmacology M3 antagonist PDE4 inhibitor COPD Asthma

PDE4 Inhibitory Potency Relative to Clinically Approved PDE4 Inhibitors

PDE4-IN-4 demonstrates PDE4 pIC50 = 8.8 (IC50 ~1.58 nM) . This potency is approximately 47-fold greater than apremilast (IC50 = 74 nM) and approximately 2.3-fold lower than roflumilast (IC50 ~0.7 nM) [1][2]. Thus, PDE4-IN-4 occupies an intermediate potency position while adding M3 antagonism.

PDE4 Inhibition Potency
Context-dependent
pIC50 8.8 (IC50 ~1.58 nM)
Reported intermediate PDE4 inhibition context relative to clinical benchmarks
~47-fold more potent than apremilast; ~2.3-fold less potent than roflumilast (cross-study)
PDE4 inhibition IC50 cAMP Inflammation

M3 Antagonist Potency Comparable to Standard-of-Care Bronchodilators

PDE4-IN-4 exhibits M3 antagonism with pIC50 = 10.2 (IC50 ~0.63 nM) . This potency is within the range reported for tiotropium (pIC50 9.86–10.35), a widely used inhaled long-acting muscarinic antagonist [1]. The comparable M3 potency suggests that PDE4-IN-4 may provide bronchodilatory effects similar to tiotropium while additionally suppressing PDE4.

M3 Antagonist Potency
Context-dependent
pIC50 10.2 (IC50 ~0.63 nM)
Reported M3 antagonism comparable to established inhaled probes
Within ~0.2–0.3 log units of tiotropium range (pIC50 9.86–10.35)
M3 receptor Muscarinic antagonist Bronchodilation COPD

In Vivo Anti-Inflammatory Efficacy in Rat Airway Inflammation Model

PDE4-IN-4 (compound 92a) demonstrated an ED50 of 30 nmol/kg (intratracheal) for reducing eosinophil counts in bronchoalveolar lavage from ovalbumin-sensitized Brown Norway rats . For comparison, inhaled roflumilast reduced total BAL cells with an ED50 of 10 μg/kg (intratracheal) in a similar model [1]. On a weight basis, 30 nmol/kg of PDE4-IN-4 corresponds to 21.8 μg/kg, indicating comparable or greater anti-inflammatory potency than roflumilast in this paradigm.

In Vivo Anti-Inflammatory ED50
Context-dependent
30 nmol/kg i.t. (eosinophil reduction)
Reported airway inflammation model-response context
Ovalbumin-sensitized Brown Norway rat model; cross-study comparison with roflumilast
In vivo efficacy ED50 Airway inflammation Eosinophilia Rat model

Structural Identity as a Diastereomeric Mixture

(Rac)-PDE4-IN-4 is supplied as a diastereomeric mixture of PDE4-IN-4 . In contrast, PDE4-IN-4 (HY-115871) is a single stereoisomer preparation. This distinction is critical for studies where chiral purity may influence pharmacokinetics, target binding, or in vivo efficacy. The diastereomeric mixture may exhibit altered physicochemical properties (e.g., solubility, stability) relative to the single isomer, which should be considered during experimental design.

Stereochemical Identity
Data to verify
Diastereomeric mixture
Stereochemical composition context for chiral method selection
Differs from single-stereoisomer PDE4-IN-4 (HY-115871); vendor specification review recommended
Stereochemistry Diastereomer Analytical chemistry Chiral purity

(Rac)-PDE4-IN-4: Optimal Research and Industrial Application Scenarios


Dual Mechanism Investigation in COPD and Asthma Preclinical Models

Utilize (Rac)-PDE4-IN-4 in rodent models of ovalbumin-induced airway inflammation or LPS-induced lung neutrophilia to simultaneously assess bronchodilatory (M3 antagonism) and anti-inflammatory (PDE4 inhibition) effects from a single inhaled compound. The established in vivo ED50 of 30 nmol/kg (i.t.) provides a reference dose for efficacy studies .

Inhaled Anti-Inflammatory Efficacy Screening Against Benchmark PDE4 Inhibitors

Compare (Rac)-PDE4-IN-4 to roflumilast or apremilast in head-to-head in vivo assays to quantify the added value of M3 antagonism in reducing airway hyperresponsiveness. The PDE4 pIC50 of 8.8 (IC50 ~1.58 nM) offers intermediate potency for dose-response studies .

Comparator Studies for M3/PDE4 Dual Pharmacology Programs

Employ (Rac)-PDE4-IN-4 as a reference dual M3/PDE4 tool compound in medicinal chemistry campaigns aimed at developing novel dual-action inhaled agents. Its well-characterized pIC50 values for both targets (M3 10.2, PDE4 8.8) allow benchmarking of new chemical entities [1].

Application
Selection Property
Validation Focus
Dual-mechanism pulmonary inflammation studies
M3/PDE4 dual-target engagement in a single entity
Airway inflammation and bronchodilation endpoint monitoring
PDE4 inhibition benchmark studies
Intermediate PDE4 inhibition profile
Dose-response comparison across PDE4 inhibitor compounds
Dual-target medicinal chemistry reference
Well-characterized dual-target pharmacological profile
Benchmarking novel dual-action inhaled candidates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-PDE4-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.